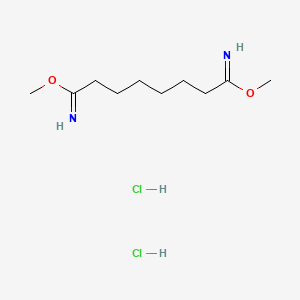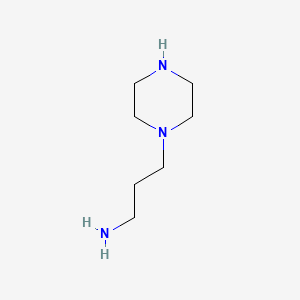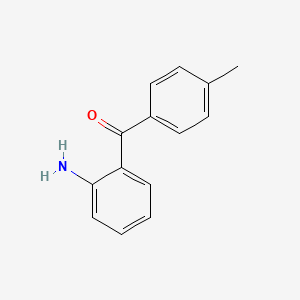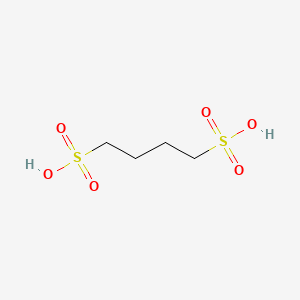
1,1-Bis(methylthio)ethylene
概要
科学的研究の応用
1,1-Bis(methylthio)ethylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research into the pharmacological properties of this compound derivatives has shown promise for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Safety and Hazards
1,1-Bis(methylthio)ethylene is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .
作用機序
Target of Action
1,1-Bis(methylthio)ethylene is a synthetic building block used in the synthesis of heterocyclic and fused heterocyclic compounds . These compounds are widely present in natural and synthetic drugs . The primary targets of these compounds are often the biological receptors or enzymes that these heterocyclic compounds interact with.
Mode of Action
It is known to participate in one-pot reactions with primary amines, ninhydrin, and barbituric acid to produce heterocyclic compounds . These reactions are characterized by good yields and the existence of numerous hydrogen-bonding possibilities in the product .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific heterocyclic compounds that it helps synthesize. For instance, it has been used in the synthesis of pyrimidine-containing compounds . Pyrimidines play crucial roles in various biological processes, including DNA and RNA synthesis, and are found in many important biomolecules like thiamine, riboflavin, and folic acid .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific heterocyclic compounds it helps synthesize. These compounds have been associated with a wide range of biological activities and therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, antioxidant, and antihistaminic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and the reaction conditions . Furthermore, safety data suggests that it should be stored in a well-ventilated place and kept cool to maintain its stability .
準備方法
1,1-Bis(methylthio)ethylene can be synthesized through several methods. One common synthetic route involves the reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple method for the preparation of various derivatives with potential synthetic and pharmacological interest. The reaction conditions are mild, and the yields are generally good.
化学反応の分析
1,1-Bis(methylthio)ethylene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.
類似化合物との比較
1,1-Bis(methylthio)ethylene can be compared with other similar compounds, such as:
1,1-Bis(methylthio)-2-nitroethene: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ketene dimethyl thioacetal: Another related compound with similar chemical properties and applications.
1,1-Bis(methylsulfanyl)ethene: This compound is structurally similar and exhibits comparable reactivity in chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the potential for the formation of a wide range of derivatives with diverse applications in scientific research and industry.
特性
IUPAC Name |
1,1-bis(methylsulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCGAESAURTGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199112 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51102-74-0 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1-Bis(methylthio)ethylene in cycloaddition reactions?
A: this compound acts as a valuable dienophile in [2+2] cycloaddition reactions. Research demonstrates its successful utilization in reactions with 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives, resulting in the formation of cyclobutane rings. [] This reaction is particularly notable as it can be catalyzed by a chiral titanium reagent, leading to the production of enantiomerically enriched cyclobutanes. [] This methodology holds promise for synthesizing chiral compounds with potential applications in pharmaceuticals and other fields.
Q2: How does the structure of this compound influence its reactivity?
A: The presence of two sulfur atoms directly bonded to the ethylene moiety significantly impacts the reactivity of this compound. The sulfur atoms, with their lone electron pairs, can influence the electron density distribution across the double bond, potentially affecting its ability to participate in cycloaddition reactions. [] Further studies on the conformational composition of this compound aim to provide a deeper understanding of how its structure dictates its reactivity in various chemical transformations. [, ]
Q3: Are there alternative reagents to this compound in cycloaddition reactions?
A: While this compound serves as an effective dienophile in [2+2] cycloadditions, other reagents can also be employed. For instance, arylmethylenemalonaldehydes have been successfully reacted with various olefins, including 2-methylpropane, 1,1-diphenylethylene, styrene, ethyl vinyl ether, 1,1-dimethoxyethylene, and this compound, to generate substituted 3,4-dihydro-2H-pyran-5-carboxaldehydes. [] The choice of reagent ultimately depends on the specific reaction conditions and desired product.
Q4: What analytical techniques are employed to study this compound and its reactions?
A: Researchers utilize various analytical methods to characterize this compound and investigate its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is instrumental in studying the conformational equilibria of compounds like 2-ethoxy-4-aryl-3,4-dihydropyran-5-carboxaldehydes, which are synthesized using this compound as a reagent. [] Furthermore, X-ray crystallography has been used to confirm the structure of compounds derived from reactions involving this compound, such as trans-2-ethoxy-4-(4-chlorophenyl)-3,4-dihydropyran-5-carboxaldehyde. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


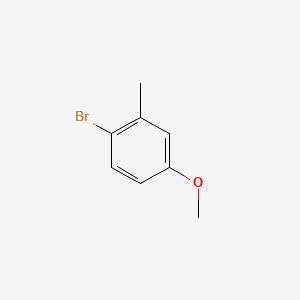

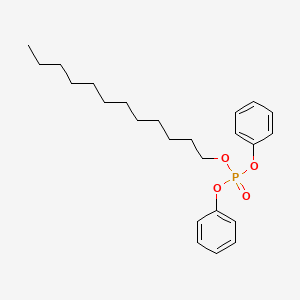

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
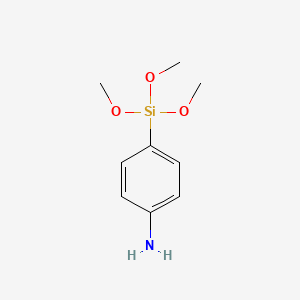
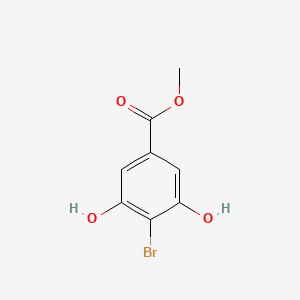


![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
